molecular formula C7H4ClFO B1582058 3-Chloro-4-fluorobenzaldehyde CAS No. 34328-61-5

3-Chloro-4-fluorobenzaldehyde

Cat. No. B1582058
CAS RN: 34328-61-5
M. Wt: 158.56 g/mol
InChI Key: GVORVQPNNSASDM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzaldehyde (3-C4FBA) is a versatile organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless liquid with a sweet, pungent odor and is insoluble in water. 3-C4FBA is used as a starting material for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an ideal reagent for many chemical reactions and it has been widely used in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis and antioxidant activity of some thiazolidin-4-one derivatives using 4-Fluorobenzaldehyde have been explored. The derivatives were prepared from 2-(4-fluorophenyl)thiazolidin-4-one and showed promising antioxidant activity, highlighting the potential of 3-Chloro-4-fluorobenzaldehyde in medicinal chemistry (El Nezhawy et al., 2009).

Synthesis of Fluorobenzaldehydes

Fluorobenzaldehydes, including 3-Chloro-4-fluorobenzaldehyde, have been synthesized from chloro-derivatives using potassium fluoride. These compounds are intermediates in producing medicines, pesticides, spices, dyestuffs, and other fine chemicals (Yoshida & Kimura, 1988).

Structural and Vibrational Studies

4-Chloro-3-fluorobenzaldehyde (CFB) has been characterized using X-ray diffraction, FT-IR, and Raman techniques. The study provided insights into the conformational isomers and vibrational assignments of CFB, revealing the impact of fluorine on conformational isomerism (Parlak et al., 2014).

Synthesis for Herbicide Intermediates

3-Chloro-4-fluorobenzaldehyde has been used in synthesizing key intermediates of herbicides. The compound was prepared through oxidation and hydrolysis processes, demonstrating its application in agricultural chemistry (Zhou Yu, 2002).

Hydrogen Bonding in Liquid Phase

The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde was studied using theoretical and spectroscopic methods. This research provides insights into the molecular interactions and properties of fluorobenzaldehydes in the liquid phase (Ribeiro-Claro et al., 2002).

properties

IUPAC Name

3-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344010
Record name 3-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzaldehyde

CAS RN

34328-61-5
Record name 3-Chloro-4-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34328-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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